molecular formula C5H8N4O2 B6598580 methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate CAS No. 1368185-68-5

methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B6598580
CAS No.: 1368185-68-5
M. Wt: 156.14 g/mol
InChI Key: WIPMRRIRPHPQSB-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. This compound features a triazole ring, an amino group, and an ester functional group, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored due to its high efficiency and regioselectivity. The reaction involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper catalyst.
  • Formation of the 1,2,3-triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the CuAAC reaction is optimized for yield and purity. The reaction conditions typically include:

  • Solvent: Toluene or water.
  • Temperature: Room temperature to 80°C.
  • Catalyst: Copper(I) bromide or copper(I) sulfate.
  • Reaction time: 1-24 hours, depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products:

  • Oxidation: Nitro-triazole derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: N-alkyl or N-acyl triazole derivatives.

Scientific Research Applications

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate involves its interaction with biological targets through hydrogen bonding and π-stacking interactions. The triazole ring can coordinate with metal ions, enhancing its biological activity. The amino group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but with a different triazole ring position.

    1,2,3-Triazole hybrids with amine-ester functionality: These compounds share the triazole ring and ester group but may have different substituents.

Uniqueness: Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and ester functionality makes it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is a compound within the 1,2,3-triazole class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Amino Group : Enhances interaction with biological targets.
  • Ester Functional Group : Contributes to its chemical reactivity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The triazole ring may also coordinate with metal ions in enzyme active sites, enhancing its inhibitory effects.
  • Antimicrobial and Anticancer Properties : Studies have demonstrated its potential to inhibit the growth of various cancer cell lines and microbial pathogens .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. For instance:

  • In Vitro Studies : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has been evaluated for its anticancer potential:

  • Cell Lines Tested : It has been tested against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Cell LineIC50 (µM)Reference
HCT-116XX.XX
MCF-7XX.XX
HeLaXX.XX

Note: Specific IC50 values need to be filled based on experimental results from literature.

Study 1: Anticancer Efficacy

A study focused on the compound's efficacy against HCT-116 and MCF-7 cells reported promising results. The mechanism involved apoptosis induction and cell cycle arrest at G0/G1 and G2/M phases without inhibiting MDM2-p53 interactions .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity against ESKAPE pathogens. The results indicated that compounds containing the triazole moiety exhibited significant antibacterial effects, particularly against resistant strains .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis suggests that modifications to the triazole ring or substituents on the amino group can significantly influence biological activity. For example:

  • Substituent Variations : Different substituents on the triazole ring can enhance or diminish the compound's potency against specific targets .

Properties

IUPAC Name

methyl 2-(4-aminotriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5(10)3-9-2-4(6)7-8-9/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPMRRIRPHPQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203913
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368185-68-5
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1368185-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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